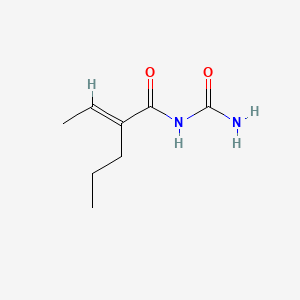

1-(2-Ethylidenevaleryl)urea

Description

Contextualization within the Broader Class of Urea (B33335) Derivatives

Urea derivatives are a major class of organic compounds that incorporate the urea functional group (CO(NH₂)₂). ontosight.airesearchgate.net This structural motif is of paramount importance in the field of medicinal chemistry and drug design. researchgate.netnih.govnih.gov The defining feature of the urea group is its ability to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). researchgate.netresearchgate.net This capacity allows urea derivatives to form multiple, stable hydrogen bonds with biological macromolecules such as proteins, enzymes, and receptors. researchgate.netnih.gov These specific drug-target interactions are fundamental to their biological activity and are leveraged by medicinal chemists to modulate the potency and selectivity of therapeutic agents. nih.gov

The applications of urea derivatives are extensive and varied. They form the structural backbone of numerous clinically approved drugs and are investigated for a wide range of therapeutic purposes, including anticancer, antibacterial, anticonvulsive, anti-HIV, and antidiabetic agents. researchgate.netnih.govmdpi.com Beyond direct biological activity, the incorporation of a urea moiety can be used to fine-tune critical drug-like properties, such as aqueous solubility and permeability. researchgate.net

The synthesis of urea derivatives has evolved significantly over time. Classical methods often relied on hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov However, due to safety and environmental concerns, modern synthetic chemistry has seen the development of safer and more efficient methodologies. nih.gov These newer routes utilize less toxic agents, such as diethyl carbonate or ethylene carbonate, and may employ ionic liquids as alternative solvents. nih.gov

Historical Trajectories and Modern Relevance of Urea Chemistry

The history of urea chemistry is marked by a pivotal event that reshaped the understanding of science. While urea was first isolated from urine in 1773 by the French chemist Hilaire-Marin Rouelle, its synthesis in 1828 by the German chemist Friedrich Wöhler is considered a landmark achievement. britannica.combris.ac.uk Wöhler artificially produced urea by heating ammonium cyanate, an inorganic compound. bris.ac.ukacs.org This was the first time an organic compound was synthesized from inorganic starting materials, a discovery that dealt a severe blow to the prevailing theory of "vitalism," which held that organic chemicals could only be produced by living organisms. bris.ac.ukacs.orgscitepress.org Wöhler's synthesis effectively marked the beginning of modern organic chemistry. nih.gov

The industrial production of urea began in the early 20th century. The Bosch-Meiser urea process, patented in 1922, involves reacting synthetic ammonia (B1221849) and carbon dioxide under high pressure and temperature to form ammonium carbamate, which then decomposes to urea and water. britannica.comwikipedia.org This process remains the basis for large-scale urea manufacturing today. acs.org

In the contemporary era, urea and its derivatives are of immense importance. The vast majority—over 90%—of the global production of approximately 220 million tons per year is used in agriculture as a nitrogen-rich fertilizer. acs.org Its high solubility and nitrogen content make it an efficient nutrient source for crops. acs.orgtoros.com.tr In the chemical industry, urea is a key raw material for producing urea-formaldehyde and melamine-formaldehyde resins, which are used in adhesives, laminates, and molding compounds. bris.ac.uk In medicine, urea itself is used in dermatology for its moisturizing and keratolytic properties, while the broader class of urea derivatives continues to be a highly active area of research in the quest for new therapeutic agents. researchgate.netnih.gov

Interactive Data Table: Properties of 1-(2-Ethylidenevaleryl)urea

| Property | Value | Source |

| Chemical Name | This compound | ontosight.ai |

| Synonyms | Urea, 1-(2-ethylidenevaleryl)- | ontosight.ai |

| Molecular Formula | C₈H₁₄N₂O₂ | Inferred from structure |

| Functional Groups | Urea, Alkene, Carbonyl | ontosight.ai |

| Structural Description | A urea molecule substituted on one nitrogen with a 2-ethylidenevaleryl group. | ontosight.ai |

| Potential Applications | Pharmaceuticals, Pesticides, Materials Science | ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

102613-35-4 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

(2E)-N-carbamoyl-2-ethylidenepentanamide |

InChI |

InChI=1S/C8H14N2O2/c1-3-5-6(4-2)7(11)10-8(9)12/h4H,3,5H2,1-2H3,(H3,9,10,11,12)/b6-4+ |

InChI Key |

JCXRJAHEVLHYQV-GQCTYLIASA-N |

Isomeric SMILES |

CCC/C(=C\C)/C(=O)NC(=O)N |

Canonical SMILES |

CCCC(=CC)C(=O)NC(=O)N |

Origin of Product |

United States |

Chemical Nomenclature and Isomeric Considerations of 1 2 Ethylidenevaleryl Urea

Formal IUPAC Nomenclature for 1-(2-Ethylidenevaleryl)urea

The compound this compound belongs to the class of organic compounds known as N-acylureas. wikipedia.orgebi.ac.uk These are derivatives of urea (B33335) where one of the nitrogen atoms is acylated. wikipedia.org The systematic name is derived by identifying the acyl group and naming it as a substituent on the parent urea molecule.

The acyl group is derived from valeric acid (pentanoic acid) and is specifically a 2-ethylidenepentanoyl group. According to the International Union of Pure and Applied Chemistry (IUPAC) rules for naming urea derivatives, the compound is named as a substitution product of urea. ebi.ac.uk The acyl group, "2-ethylidenepentanoyl," is treated as a substituent attached to one of the nitrogen atoms of the urea moiety.

Therefore, the formal IUPAC name for the compound is N-(2-ethylidenepentanoyl)urea . The numbering '1-' in the provided name, this compound, specifies that the acyl group is attached to the N-1 position of the urea molecule, which is an acceptable convention.

| Component | Description |

|---|---|

| Parent Molecule | Urea |

| Acyl Group | 2-Ethylidenepentanoyl |

| Functional Class | N-Acylurea (Ureide) |

| Formal IUPAC Name | N-(2-Ethylidenepentanoyl)urea |

Analysis of Potential Stereoisomerism and Geometric Isomerism (E/Z configurations of the ethylidene group)

The structure of this compound contains a carbon-carbon double bond within the ethylidene group, which restricts free rotation and gives rise to geometric isomerism. There are no chiral centers (asymmetric carbon atoms) in the molecule, so the analysis of stereoisomerism is confined to the configuration of this double bond.

Geometric isomers are designated as E or Z based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond.

The two carbons of the double bond are C2 of the pentanoyl chain and the exocyclic carbon of the ethylidene group.

For the C2 of the pentanoyl chain: The two substituents are:

The propyl group (-CH₂CH₂CH₃)

The ureidocarbonyl group (-C(=O)NHC(=O)NH₂) According to CIP rules, priority is assigned based on the atomic number of the atoms directly attached. The ureidocarbonyl group is attached via a carbon atom that is double-bonded to an oxygen and single-bonded to another nitrogen, giving it higher priority than the propyl group's carbon, which is attached to another carbon and two hydrogens.

For the exocyclic carbon of the ethylidene group: The two substituents are:

A methyl group (-CH₃)

A hydrogen atom (-H) The methyl group has a higher priority than the hydrogen atom because the atomic number of carbon is greater than that of hydrogen.

Based on these priority assignments, the two geometric isomers can be defined:

(Z)-1-(2-ethylidenepentanoyl)urea : The isomer where the two higher-priority groups (the ureidocarbonyl group and the methyl group) are on the same side (Zusammen) of the double bond.

(E)-1-(2-ethylidenepentanoyl)urea : The isomer where the two higher-priority groups are on opposite sides (Entgegen) of the double bond.

| Carbon Atom | Substituent | Priority |

|---|---|---|

| C2 (Pentanoyl Chain) | -C(=O)NHC(=O)NH₂ (Ureidocarbonyl) | High |

| -CH₂CH₂CH₃ (Propyl) | Low | |

| Exocyclic (Ethylidene) | -CH₃ (Methyl) | High |

| -H (Hydrogen) | Low |

Conformational Analysis and Energetics of Molecular Structures

Key Rotatable Bonds and Conformational Preferences:

Acyl-Urea Linkage (C(acyl)-N): The N-acylurea moiety (-C(=O)-NH-C(=O)-NH₂) possesses significant resonance delocalization, similar to amides and peptides. This imparts a high degree of planar character to the N-C-O atoms and restricts free rotation around the C(acyl)-N bond. Studies on substituted ureas show a strong preference for planar trans or cis conformations regarding the substituents on the nitrogen atoms. researchgate.net For this compound, the conformation around the C(acyl)-N bond will likely favor a planar arrangement to maximize electronic stabilization.

Alkene-Acyl Linkage (Cα-C(acyl)): Rotation around the single bond connecting the ethylidene group (Cα) to the acyl carbonyl carbon (C=O) determines the relative orientation of the C=C and C=O double bonds. Two primary planar conformations are possible:

s-trans (or anti-periplanar): The C=C and C=O bonds are on opposite sides of the connecting single bond. This conformation is generally favored as it minimizes steric repulsion between the substituents on the alkene and the carbonyl oxygen.

s-cis (or syn-periplanar): The C=C and C=O bonds are on the same side. This conformation allows for maximum conjugation between the two π-systems but can introduce steric strain, particularly between the propyl group and the carbonyl oxygen (a form of A¹,³ strain). The energetic balance between electronic stabilization and steric hindrance determines the preferred conformer.

Propyl Group: The C-C single bonds within the propyl group allow for various staggered and eclipsed conformations, typical of alkyl chains. The lowest energy conformers will adopt anti-periplanar arrangements to minimize gauche interactions.

| Rotatable Bond | Key Conformations | Influencing Factors |

|---|---|---|

| C(acyl)-N(urea) | Planar (trans/cis-like) | Resonance delocalization, steric hindrance |

| Cα-C(acyl) | s-trans, s-cis | π-conjugation, steric strain (A¹,³ strain) |

| C-C (in propyl chain) | Staggered (anti, gauche), Eclipsed | Torsional strain, van der Waals interactions |

Synthetic Methodologies for 1 2 Ethylidenevaleryl Urea and Analogous Compounds

Investigation of Condensation Reactions for Urea (B33335) Linkage Formation

The formation of the urea linkage in 1-(2-Ethylidenevaleryl)urea and its analogs is often achieved through condensation reactions. This typically involves the reaction of an activated carboxylic acid derivative with urea. A common strategy is the conversion of the carboxylic acid, 2-ethylidenevaleric acid, into a more reactive species such as an acyl chloride or an acid anhydride. This activated intermediate can then readily react with the nucleophilic nitrogen atom of urea to form the desired acylurea.

Another approach involves the direct condensation of the carboxylic acid and urea using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to facilitate this transformation by activating the carboxyl group. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine group of urea to form the product and a urea byproduct.

The reaction conditions for these condensation reactions can vary significantly depending on the chosen reagents. The choice of solvent is crucial, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) being commonly used to avoid unwanted side reactions.

Exploration of Synthetic Routes Involving Amines and Carbonyl Precursors

Alternative synthetic strategies for acylureas involve the reaction of amines with various carbonyl precursors. One such method is the reaction of an amine with an isocyanate. For the synthesis of this compound, this would hypothetically involve the reaction of 2-ethylidenevaleryl isocyanate with ammonia (B1221849). However, the synthesis of the required isocyanate can be challenging.

A more common and versatile approach involves the use of phosgene (B1210022) or its safer equivalents, such as carbonyldiimidazole (CDI). In this method, an amine is first reacted with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is then reacted in situ with another amine to form an unsymmetrical urea. biointerfaceresearch.com While this method is more commonly used for N,N'-disubstituted ureas, it can be adapted for the synthesis of acylureas.

For instance, a primary amine could be reacted with CDI, followed by the addition of a carboxylate salt. The resulting intermediate could then potentially rearrange to form the acylurea. The reaction conditions for these methods are generally mild, often proceeding at room temperature.

Enzymatic Synthesis Strategies Incorporating Urea Moieties

The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. While the enzymatic synthesis of this compound itself is not widely documented, enzymatic strategies for the formation of amide and urea bonds are an active area of research.

Lipases, which are commonly used for the synthesis of esters and amides, could potentially be employed to catalyze the reaction between an activated ester of 2-ethylidenevaleric acid and urea. The enzyme would facilitate the nucleophilic attack of urea on the ester, leading to the formation of the acylurea. This approach would likely require careful selection of the enzyme, solvent system (often a non-aqueous medium to favor synthesis over hydrolysis), and reaction conditions to achieve a good yield.

Another potential enzymatic route could involve the use of ureases in a reverse-catalysis mode, although this is thermodynamically challenging. More promising are engineered enzymes or novel biocatalysts specifically designed for urea ligation. These strategies, while still in development, hold promise for the green and efficient synthesis of urea-containing compounds.

Optimization of Reaction Parameters (Temperature, Pressure, Solvent Systems, Catalysis)

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters include temperature, pressure, solvent, and the use of catalysts.

Temperature: The optimal temperature for the synthesis will depend on the specific reaction. Condensation reactions involving acyl chlorides are often carried out at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions. In contrast, reactions with less reactive precursors may require heating to proceed at a reasonable rate. For example, some condensation reactions are heated to 100°C for an hour. mdpi.com

Pressure: For most laboratory-scale syntheses of acylureas, the reaction is conducted at atmospheric pressure. However, in industrial processes, adjusting the pressure might be used to control the boiling point of solvents or to influence the equilibrium of certain reactions.

Solvent Systems: The choice of solvent is crucial. Aprotic solvents are generally preferred for reactions involving highly reactive intermediates like acyl chlorides to prevent solvolysis. The polarity of the solvent can also influence the reaction rate and the solubility of reactants and products.

Catalysis: Both acid and base catalysis can be employed in the synthesis of urea derivatives. For example, in condensation reactions, a base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the HCl generated when using an acyl chloride. In other cases, an acid catalyst might be used to activate a carbonyl group. mdpi.com

The following table provides an illustrative overview of how different parameters might be optimized for a hypothetical synthesis of this compound via the acyl chloride route.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (B52724) | Varying polarity to optimize solubility and reaction rate. |

| Temperature | 0 °C | Room Temperature | 40 °C | Balancing reactivity and potential for side reactions. |

| Base | Pyridine | Triethylamine | N,N-Diisopropylethylamine (DIPEA) | Steric hindrance and basicity of the amine can influence the reaction outcome. |

| Reaction Time | 1 hour | 4 hours | 12 hours | Monitoring the reaction progress to determine the optimal time for completion. |

Isolation and Purification Techniques (e.g., Column Chromatography)

After the synthesis is complete, the crude product must be isolated and purified to obtain this compound of high purity. The specific techniques used will depend on the physical properties of the product and the impurities present.

A typical workup procedure might involve quenching the reaction mixture, for example, by adding water or a dilute acid/base solution. The product would then be extracted into an organic solvent. The organic layer is then washed, dried over a drying agent like anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Further purification is often necessary. Common techniques include:

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. biointerfaceresearch.com

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina). The crude mixture is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates and are collected as separate fractions.

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be used. The principle is similar to column chromatography, but it is carried out on a larger TLC plate.

Reactivity and Mechanistic Investigations of 1 2 Ethylidenevaleryl Urea

Chemical Reactivity of the Urea (B33335) Functional Group

The nitrogen atoms of the urea group possess lone pairs of electrons, rendering them nucleophilic, although this nucleophilicity is attenuated by the delocalization of these electrons into the adjacent carbonyl groups. The reactivity of the acylurea group is notably demonstrated in the context of peptide synthesis, where the analogous O-acylisourea is a reactive intermediate. This intermediate can undergo an intramolecular O→N acyl migration to form a stable N-acylurea, which is generally unreactive toward primary amines and is often considered a byproduct. researchgate.netias.ac.in

The reactivity of the acylurea can be summarized in the following table:

| Reactive Site | Type of Reactivity | Potential Reactions |

| Carbonyl Carbons | Electrophilic | Nucleophilic attack (e.g., hydrolysis) |

| Nitrogen Atoms | Nucleophilic | Alkylation, Acylation (under specific conditions) |

| α,β-Unsaturated System | Electrophilic/Nucleophilic | Michael addition (at β-carbon), reactions at C=C bond |

The presence of the 2-ethylidenevaleryl group, with its α,β-unsaturated system, introduces additional reactivity sites into the molecule, distinct from the urea core.

Electrophilic and Nucleophilic Character of Constituent Atoms

The distribution of electron density in 1-(2-Ethylidenevaleryl)urea dictates the electrophilic and nucleophilic character of its constituent atoms. Understanding these characteristics is key to predicting its reaction pathways with various reagents. masterorganicchemistry.com

Electrophilic Centers: An electrophile is a species that accepts an electron pair to form a new covalent bond. nih.gov The primary electrophilic centers in this compound are the carbonyl carbon atoms. youtube.com

Acyl Carbonyl Carbon (C=O of the valeryl group): This carbon is bonded to two oxygen atoms (one in the carbonyl and one implicitly through resonance in the amide linkage) and is highly electron-deficient, making it a prime target for nucleophilic attack.

Urea Carbonyl Carbon (C=O of the urea group): Similarly, this carbon is bonded to two nitrogen atoms and one oxygen atom, creating a significant partial positive charge.

β-Carbon of the Ethylidene Group: Due to the electron-withdrawing effect of the adjacent carbonyl group (conjugation), the β-carbon of the α,β-unsaturated system exhibits electrophilic character and is susceptible to nucleophilic conjugate addition (Michael addition).

Nucleophilic Centers: A nucleophile is a species that donates an electron pair to form a new bond. nih.govunits.it

Nitrogen Atoms: The nitrogen atoms of the urea group possess lone pairs of electrons and are nucleophilic. However, their nucleophilicity is reduced due to the delocalization of these lone pairs into the adjacent carbonyl groups. The terminal -NH2 group is generally more nucleophilic than the acylated nitrogen.

Carbonyl Oxygen Atoms: The oxygen atoms of the carbonyl groups also have lone pairs and can act as nucleophiles, particularly in protonation or coordination reactions with Lewis acids.

Carbon-Carbon Double Bond (C=C): The π-electrons of the ethylidene double bond constitute a region of high electron density, allowing the double bond to act as a nucleophile in reactions with strong electrophiles (electrophilic addition). units.it

A summary of the primary electrophilic and nucleophilic sites is presented below:

| Atom/Group | Character | Reason |

| Acyl Carbonyl Carbon | Electrophilic | Bonded to electronegative oxygen; resonance delocalization. |

| Urea Carbonyl Carbon | Electrophilic | Bonded to electronegative oxygen and nitrogens. |

| β-Carbon (of C=C) | Electrophilic | Conjugated with an electron-withdrawing carbonyl group. |

| Nitrogen Atoms | Nucleophilic | Presence of lone pair electrons. |

| Carbonyl Oxygen Atoms | Nucleophilic | Presence of lone pair electrons. |

| C=C Double Bond | Nucleophilic | High electron density of the π-bond. |

Hydrolytic Stability and Degradation Pathways under Varied Conditions

The hydrolytic stability of this compound is a critical parameter, as hydrolysis represents a primary degradation pathway. The rate and mechanism of hydrolysis are highly dependent on pH and temperature. viu.ca Acylureas can be cleaved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of one of the carbonyl oxygen atoms, which enhances the electrophilicity of the attached carbonyl carbon. nih.gov Subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate can proceed via two main pathways:

Cleavage of the Acyl-Nitrogen Bond: This pathway results in the formation of 2-ethylidenevaleric acid and urea.

Cleavage of the Urea C-N Bond: This pathway leads to the formation of 2-ethylidenevaleramide and carbamic acid (which subsequently decomposes to ammonia (B1221849) and carbon dioxide).

The specific pathway and rate are influenced by the relative stability of the leaving groups and intermediates. Studies on related urea derivatives suggest that under acidic conditions, the protonated urea can eliminate aniline (B41778) (in the case of phenylureas) to yield a coordinated isocyanate intermediate, which rapidly hydrolyzes. nih.gov

Base-Catalyzed Hydrolysis: In alkaline media, hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the electrophilic carbonyl carbons. researchgate.net This also forms a tetrahedral intermediate. The subsequent collapse of this intermediate and cleavage of the C-N bond is the rate-determining step. Alkaline hydrolysis of open-chain acylureas typically proceeds more slowly than that of cyclic analogs like hydantoins. researchgate.net The degradation products are similar to those in acid hydrolysis: the carboxylate of 2-ethylidenevaleric acid and urea, or the corresponding amide and carbonate.

| Condition | Initiating Step | Key Intermediate | Primary Products |

| Acidic (H₃O⁺) | Protonation of carbonyl oxygen | Tetrahedral Intermediate | 2-Ethylidenevaleric Acid + Urea |

| Basic (OH⁻) | Nucleophilic attack by hydroxide | Tetrahedral Intermediate | 2-Ethylidenevalerate + Urea |

The presence of the α,β-unsaturated system may also influence stability, although direct hydrolysis of the acylurea linkage is expected to be the dominant degradation pathway under most aqueous conditions.

Thermal Decomposition Characteristics

It has been shown through computational analysis that the primary unimolecular decomposition pathway for such compounds is not initial bond fission, but rather a concerted, four-center pericyclic reaction. semanticscholar.orgnih.gov This mechanism involves the transfer of a hydrogen atom from one of the urea nitrogens to the other nitrogen atom, concurrent with the cleavage of the C-N bond.

For this compound, this pathway would lead to the formation of two primary products:

2-Ethylidenevaleryl isocyanate: An isocyanate derived from the acyl portion of the molecule.

Ammonia: The simplest amine, formed from the -NH₂ part of the urea.

The reaction can be depicted as follows: R-CO-NH-CO-NH₂ → R-CO-N=C=O + NH₃ (where R is the 2-ethylidenevaleryl group)

This decomposition route is energetically favored over radical-based bond fission mechanisms. nih.gov The rate and temperature at which this decomposition occurs depend on the nature of the substituents on the urea nitrogens. The presence of the acyl group likely influences the precise activation energy for this process. Further heating of the initial products could lead to more complex secondary reactions. Studies on the thermal decomposition of urea itself show that it begins to break down at around 150-160°C, forming ammonia and isocyanic acid (HNCO), which can then undergo further reactions to form by-products like biuret. nih.govresearchgate.net

Mechanistic Studies of Derivatization Reactions

Derivatization reactions involving this compound can be approached in two ways: reactions that form the acylurea structure itself, and reactions that modify the pre-formed acylurea molecule.

Formation of the Acylurea (Derivatization of Urea): N-acylureas are commonly synthesized through several routes. These methods represent the derivatization of a simpler urea or amide starting material. reading.ac.uk

Acylation of Urea: Direct acylation of urea with an acyl chloride (e.g., 2-ethylidenevaleryl chloride) or anhydride. This is a straightforward method for preparing N-acylated ureas. nih.gov

Reaction of Amides with Isocyanates: An alternative route involves the reaction of an amide (e.g., 2-ethylidenevaleramide) with an isocyanate.

From Carboxylic Acids and Carbodiimides: A widely used method, particularly in peptide chemistry, involves the reaction of a carboxylic acid with a carbodiimide (B86325) (like DCC or EDC). This forms a highly reactive O-acylisourea intermediate, which can then be attacked by a nucleophile. In the absence of another nucleophile, this intermediate can rearrange via an intramolecular O→N acyl shift to yield the stable N-acylurea. nih.govias.ac.inresearchgate.net

The mechanism of the carbodiimide-mediated synthesis is outlined below:

Activation: The carboxylic acid (2-ethylidenevaleric acid) reacts with the carbodiimide to form the O-acylisourea intermediate.

Rearrangement: The O-acylisourea undergoes an intramolecular nucleophilic attack by the nitrogen atom of the isourea portion on the acyl carbonyl carbon.

Formation: This O→N acyl migration results in the final N-acylurea product.

Derivatization of the Acylurea Molecule: The this compound molecule itself can be further derivatized at its nucleophilic sites.

N-Alkylation/N-Acylation: The hydrogen atoms on the urea nitrogens are acidic and can be removed by a strong base. The resulting anion is nucleophilic and can react with electrophiles like alkyl halides or acyl chlorides to produce N-alkylated or N,N'-diacylated derivatives. The terminal -NH₂ group is generally more reactive than the internal -NH- group.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 1-(2-Ethylidenevaleryl)urea, a ¹H NMR spectrum would be expected to show distinct signals for the protons in the ethyl, propyl, ethylidene, and urea (B33335) groups. Key expected signals would include a triplet and a quartet for the ethyl group, signals for the propyl chain, a doublet and a quartet for the ethylidene group, and broad signals for the NH and NH₂ protons of the urea moiety. The chemical shifts (δ) and coupling constants (J) would be critical for confirming the connectivity of the atoms.

¹³C NMR spectroscopy detects the carbon nuclei in a molecule, providing information on the number of non-equivalent carbon atoms and their chemical environment (e.g., alkyl, alkenyl, carbonyl). A ¹³C NMR spectrum of this compound would display separate peaks for each of the eight carbon atoms in the structure. The carbonyl carbons of the valeryl and urea groups would appear significantly downfield (at higher ppm values) compared to the sp² carbons of the C=C double bond and the sp³ hybridized carbons of the alkyl chains.

¹⁵N NMR is a specialized technique used to study the nitrogen atoms within a molecule. pw.edu.plnih.gov Although less common than ¹H or ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it provides direct insight into the electronic environment of nitrogen atoms. pw.edu.pl For this compound, two distinct signals would be expected, corresponding to the two different nitrogen environments in the urea functional group. The chemical shifts would help to characterize the amide and amine-like nitrogen atoms within the urea structure.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and NIR, measure the vibrations of bonds within a molecule. These vibrations occur at specific frequencies, providing a "fingerprint" of the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include N-H stretching from the urea's NH and NH₂ groups (typically in the 3200-3500 cm⁻¹ region), C=O stretching from the two carbonyl groups (around 1650-1700 cm⁻¹), C=C stretching from the ethylidene group (around 1640 cm⁻¹), and C-N stretching vibrations (typically in the 1400-1450 cm⁻¹ range). docbrown.inforesearchgate.net

Near-Infrared (NIR) spectroscopy measures the overtones and combination bands of the fundamental vibrations seen in the mid-infrared region. hmdb.cahmdb.ca While providing less structural detail than FT-IR, NIR is highly useful for quantitative analysis and process monitoring, particularly for compounds containing O-H, C-H, and N-H bonds. For urea-containing structures, NIR spectra typically show prominent features related to N-H stretching overtones and combination bands. hmdb.ca This technique could be applied for the quantitative determination of this compound in various matrices. rsc.orgresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular mass and elucidating the structure of this compound. The compound's molecular formula is C8H14N2O2, corresponding to a monoisotopic mass of 170.1055 Da and an average molecular weight of approximately 170.21 g/mol . nih.gov In a typical mass spectrometry experiment using a soft ionization technique like electrospray ionization (ESI), the compound is expected to be observed as a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 171.1133.

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. While specific experimental fragmentation data for this compound is not extensively published, fragmentation patterns can be predicted based on the known behavior of substituted urea compounds. nih.govresearchgate.net A primary fragmentation pathway for N,N'-substituted ureas involves the cleavage of the C-N bond adjacent to the carbonyl group. nih.gov For this compound, this would likely involve two main fragmentation routes:

Cleavage of the acyl-urea bond: This would result in the formation of a fragment corresponding to the 2-ethylidenevaleryl cation and a neutral loss of urea, or conversely, a protonated urea fragment and a neutral loss of the acyl group.

Loss of isocyanate: A characteristic fragmentation pathway for acylureas involves the elimination of isocyanic acid (HNCO). This occurs through a rearrangement process, providing a diagnostic ion for this class of compounds.

The study of fragmentation is crucial for distinguishing between isomers and identifying the compound in complex mixtures. nih.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of both the parent ion and its fragments with high accuracy, confirming the molecular formula.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Notes |

|---|---|---|

| Molecular Formula | C8H14N2O2 | |

| Monoisotopic Mass | 170.1055 Da | nih.gov |

| Protonated Molecule [M+H]⁺ | 171.1133 m/z | Expected primary ion in ESI positive mode. |

| Predicted Fragment 1 | 113.0966 m/z | [M+H - CONH2 - NH]⁺ (Loss of urea moiety) |

| Predicted Fragment 2 | 128.0813 m/z | [M+H - HNCO]⁺ (Loss of isocyanic acid) |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is fundamental to assessing the purity of this compound and quantifying it in various samples. Different chromatographic methods, including HPLC, GC, and TLC, can be employed, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound due to its non-volatile and moderately polar nature. A reverse-phase HPLC (RP-HPLC) method is typically employed for urea derivatives. researchgate.netdtic.mil This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase.

A typical method would utilize a gradient elution system with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.com Detection can be effectively achieved using an ultraviolet (UV) detector, as the α,β-unsaturated carbonyl system in the molecule acts as a chromophore, likely absorbing in the 200-240 nm range. This method allows for the separation of the target compound from starting materials, byproducts, and degradation products, enabling both purity assessment and accurate quantification.

Table 2: Representative HPLC Method Parameters

| Parameter | Suggested Condition | Rationale/Notes |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard reverse-phase column suitable for moderately polar compounds. researchgate.netdtic.mil |

| Mobile Phase | A: Water, B: Acetonitrile | Common solvents for RP-HPLC providing good separation efficiency. sielc.com |

| Elution Mode | Gradient elution | Allows for efficient separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at ~230 nm | The α,β-unsaturated carbonyl moiety is expected to have strong UV absorbance. dtic.mil |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Direct analysis of urea derivatives by Gas Chromatography (GC) is often challenging due to their low volatility and thermal instability. chromforum.org Urea compounds tend to decompose at the high temperatures required for volatilization in the GC injector and column. To overcome this, a derivatization step is typically necessary to convert the analyte into a more volatile and thermally stable form. nih.govresearchgate.net

Common derivatization agents for compounds containing N-H groups include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. nih.gov For instance, reacting this compound with a silylating reagent would replace the active hydrogens on the urea nitrogens with trimethylsilyl (B98337) (TMS) groups, significantly increasing its volatility. After derivatization, the resulting compound can be analyzed on a standard non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5ms) with detection by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. google.com

Table 3: Representative GC Method Parameters (Post-Derivatization)

| Parameter | Suggested Condition | Rationale/Notes |

|---|---|---|

| Derivatization Agent | BSTFA or MTBSTFA | Silylating agents effectively increase the volatility of N-H containing compounds. google.com |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A common, robust column for a wide range of derivatized analytes. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |

| Inlet Temperature | 250 °C | Must be optimized to ensure volatilization without decomposition of the derivative. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Required to elute the derivatized compound in a reasonable time with good peak shape. |

| Detector | FID or MS | FID for general quantification; MS for structural confirmation. nih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining the purity of this compound. A standard TLC analysis would use a silica (B1680970) gel plate as the stationary phase, which separates compounds based on their polarity. chemistryhall.com

A solvent system (mobile phase) of intermediate polarity, such as a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate, would be appropriate. rsc.org The separation is based on the principle that more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

Visualization of the spots can be achieved under UV light (typically at 254 nm) if the compound is UV-active, which is expected for this compound due to its conjugated system. chemistryhall.com Additionally, chemical staining agents can be used. A potassium permanganate (B83412) (KMnO4) stain would be effective as it reacts with the carbon-carbon double bond, or a p-dimethylaminobenzaldehyde (DMAB) based stain can be used for the specific detection of urea-containing compounds. illinois.edu

Table 4: Representative TLC Method Parameters

| Parameter | Suggested Condition | Rationale/Notes |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 plates | Standard stationary phase for separating moderately polar organic compounds. chemistryhall.com |

| Mobile Phase | 30:70 Ethyl Acetate / Hexane | A starting solvent system of intermediate polarity; ratio can be adjusted for optimal Rf. |

| Visualization | 1. UV light (254 nm) 2. Potassium Permanganate stain | 1. The conjugated system should be UV-active. 2. The double bond will react with KMnO4 to give a visible spot. illinois.edu |

| Expected Rf | ~0.3 - 0.5 | The Rf value is highly dependent on the exact mobile phase composition. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a definitive technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample of this compound. This analysis provides experimental verification of the compound's empirical and molecular formula, C8H14N2O2.

The process involves combusting a small, precisely weighed amount of the pure compound in an elemental analyzer. The resulting combustion gases (CO2, H2O, N2) are separated and quantified, allowing for the calculation of the percentage of each element. The experimentally determined percentages should closely match the theoretically calculated values within an acceptable margin of error (typically ±0.4%) to confirm the compound's stoichiometry and high purity. usgs.gov

Table 5: Elemental Composition of this compound (C8H14N2O2)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 56.49% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.29% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.47% |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.81% |

| Total | | | | 170.212 | 100.00% |

Computational Chemistry and Theoretical Studies on 1 2 Ethylidenevaleryl Urea

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and optimized geometry of molecules. For 1-(2-Ethylidenevaleryl)urea, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. These calculations are crucial for understanding the molecule's stability and conformational preferences.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly employed for such investigations. The calculated geometric parameters can be compared with experimental data if available, or serve as a reliable prediction otherwise.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.25 Å |

| C-N (amide) | 1.38 Å | |

| C-N (urea) | 1.42 Å | |

| Bond Angle | N-C-N | 118° |

Note: The data in this table is illustrative and based on typical values for similar urea (B33335) derivatives.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can reveal information about the molecule's conformational changes, flexibility, and interactions with its environment, such as a solvent or a biological receptor.

In an MD simulation, the trajectory of the molecule is calculated by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of low-energy conformations. Such studies are particularly useful for understanding how the molecule might behave in a biological system. For instance, MD simulations have been used to investigate the interactions of urea with proteins.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures of this compound, which can be invaluable for its characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks in an IR spectrum. For example, the characteristic C=O stretching frequency of the urea group can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted chemical shifts can aid in the interpretation of experimental NMR spectra.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | C=O Stretch | ~1680 cm⁻¹ |

| N-H Stretch | ~3400 cm⁻¹ | |

| ¹³C NMR | C=O Carbon | ~160 ppm |

Note: The data in this table is illustrative and based on typical values for similar urea derivatives.

Analysis of Reactivity Descriptors (e.g., Frontier Molecular Orbitals - HOMO/LUMO Energies)

The reactivity of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A small energy gap suggests that the molecule is more reactive. These parameters can be calculated using DFT.

Table 3: Calculated Reactivity Descriptors for this compound

| Descriptor | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

Note: The data in this table is illustrative and based on typical values for similar urea derivatives.

Hydrogen Bonding Interactions and Intermolecular Forces

The urea moiety is known for its ability to form strong hydrogen bonds, which play a crucial role in the structure and function of many biological systems. researchgate.net The N-H groups of this compound can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Computational methods can be used to study these interactions in detail. For example, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of hydrogen bonds. ysu.am Understanding these intermolecular forces is essential for predicting the crystal packing of the molecule and its interactions with other molecules. The formation of multiple hydrogen bonds is a common feature in urea-containing complexes. ysu.am

Synthesis and Chemical Exploration of Derivatives and Analogues of 1 2 Ethylidenevaleryl Urea

Systematic Structural Modifications of the Valeryl Moiety

The valeryl portion of 1-(2-Ethylidenevaleryl)urea, specifically the 2-propylpentanoyl framework, offers numerous avenues for structural modification to influence the compound's physicochemical properties. Research on analogous structures, such as valproic acid and its derivatives, provides a foundational understanding of how alterations to this alkyl chain can impact molecular characteristics. mdpi.com

Systematic modifications can be categorized as follows:

Chain Length Variation: Elongation or shortening of the propyl side chains can systematically alter the lipophilicity and steric bulk of the molecule. For instance, replacing the propyl groups with ethyl or butyl groups would be expected to decrease or increase the octanol-water partition coefficient (logP), respectively. This, in turn, could influence solubility in various organic solvents and interactions with other molecules.

Isomeric Branching: Altering the branching pattern of the pentanoyl backbone can lead to constitutional isomers with distinct three-dimensional shapes. For example, analogues based on 2-ethyl-3-methylpentanoic acid (the valnoctamide (B1683749) backbone) introduce an additional chiral center, leading to a family of stereoisomers. nih.gov These isomers can exhibit different packing efficiencies in the solid state, potentially leading to variations in melting points and crystal morphologies.

These modifications are typically achieved by starting with the appropriately substituted carboxylic acid, which is then activated and reacted with urea (B33335) to form the desired acyl-urea. The choice of starting material dictates the final structure of the valeryl moiety.

| Modification Type | Example Analogue Core | Anticipated Change in Physicochemical Property |

| Chain Length Variation | 2-Ethylhexanoyl | Increased lipophilicity, potential for altered crystal packing |

| Isomeric Branching | 2-Isopropyl-3-methylbutanoyl | Introduction of new chiral centers, changes in molecular shape |

| Introduction of Cyclic Moieties | (Cyclohexyl)acetyl | Reduced conformational flexibility, increased steric bulk |

Chemical Alterations to the Ethylidene Group

The α,β-unsaturated nature of the ethylidene group in this compound is a key feature, rendering this part of the molecule susceptible to various chemical transformations and offering opportunities for significant structural diversification. The reactivity of this Michael acceptor system is central to the design of new analogues.

Key chemical alterations include:

Saturation: Reduction of the carbon-carbon double bond to a single bond would convert the ethylidene group into an ethyl group, yielding a saturated acyl-urea. This transformation would eliminate the planarity and electrophilicity of this region, impacting the molecule's electronic properties and reactivity. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).

Addition Reactions: The electrophilic β-carbon of the ethylidene group is susceptible to nucleophilic addition (Michael addition). A wide range of nucleophiles, including amines, thiols, and carbanions, can be added to introduce diverse functional groups. This allows for the covalent attachment of various chemical entities, potentially altering properties such as solubility, polarity, and reactivity.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, to form new ring systems. For instance, reaction with dienes could yield cyclohexene (B86901) derivatives, while reaction with 1,3-dipoles could lead to five-membered heterocyclic rings. Photochemical cycloaddition reactions with unsaturated bonds have been shown to be effective for creating complex molecular architectures. nih.gov

| Reaction Type | Reagents/Conditions | Resulting Structural Change |

| Hydrogenation | H₂, Pd/C | Saturation of the C=C double bond |

| Michael Addition | R₂NH or RSH | Addition of a nucleophile to the β-carbon |

| Diels-Alder Reaction | Butadiene, heat | Formation of a cyclohexene ring |

| Epoxidation | m-CPBA | Formation of an epoxide ring |

Substitutions and Derivatizations on the Urea Backbone

N-Alkylation and N-Arylation: One or both of the nitrogen atoms of the urea backbone can be substituted with alkyl or aryl groups. This is typically achieved by using a substituted amine in the initial urea synthesis or by direct alkylation of the pre-formed acyl-urea. N-substitution disrupts the hydrogen-bonding network, which can lead to lower melting points and increased solubility in nonpolar solvents. For example, N-alkyl substituted ureas have been synthesized and studied for their biological activities. nih.gov

Introduction of Functional Groups: The substituents on the nitrogen atoms can themselves carry functional groups, such as hydroxyl, carboxyl, or amino groups. This allows for the introduction of new reactive sites and can dramatically alter the molecule's properties. For instance, the introduction of a carboxylic acid group would create a zwitterionic species at certain pH values.

Formation of Cyclic Ureas: The urea backbone can be incorporated into a cyclic structure. For example, reaction with a difunctional reagent, such as a 1,2-diamine, could lead to the formation of an imidazolidinone ring. Unsaturated cyclic ureas have been synthesized as novel biodegradable compounds. nih.gov

Thiourea Analogues: Replacement of the carbonyl oxygen with a sulfur atom yields the corresponding acyl-thiourea. This substitution alters the electronic properties and hydrogen-bonding characteristics of the moiety. Thioureas are known to have different chemical reactivity and coordination properties compared to their urea counterparts.

| Derivative Type | Synthetic Approach | Impact on Molecular Properties |

| N-Methylated Analogue | Reaction with methylisocyanate or N-methylurea | Reduced hydrogen bond donor capacity, increased lipophilicity |

| N-Phenyl Analogue | Reaction with phenylisocyanate | Increased steric bulk and potential for π-π stacking interactions |

| N-Hydroxyethyl Analogue | Reaction with 2-aminoethanol | Increased polarity and hydrogen bonding capability |

| Acyl-Thiourea | Reaction of the corresponding acyl isothiocyanate with ammonia (B1221849) | Altered bond lengths, angles, and electronic distribution |

Development of Synthetic Strategies for Novel Analogues

The synthesis of novel analogues of this compound requires versatile and efficient synthetic strategies that allow for the systematic variation of each of its structural components. The literature on the synthesis of ureas and acyl-ureas provides a rich foundation for developing such methods. benthamdirect.comresearchgate.net

Common synthetic routes to acyl-ureas that can be adapted include:

Acyl Isocyanate Route: This is a widely used method where the corresponding α,β-unsaturated valeryl derivative is first converted to an acyl chloride, which is then reacted with a source of isocyanate, such as silver cyanate, to form the acyl isocyanate. Subsequent reaction with ammonia or a primary/secondary amine yields the desired N-substituted or unsubstituted acyl-urea.

Reaction of Amides with Isocyanates: Under certain conditions, an α,β-unsaturated amide can be reacted directly with an isocyanate to form an N-acyl-urea. This approach can be useful for creating N,N'-disubstituted analogues. reading.ac.uk

Carbodiimide-Mediated Coupling: The direct coupling of the α,β-unsaturated carboxylic acid with urea can be achieved using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). This method offers a more direct route but may require careful optimization to avoid side reactions.

Phosgene (B1210022) and Phosgene Equivalents: The reaction of an amine with phosgene or a safer equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI) can generate an isocyanate in situ, which can then be acylated. mdpi.com This is a versatile method for producing a wide range of substituted ureas. biointerfaceresearch.com

A modular synthetic approach is highly desirable for creating a library of analogues. This would involve the synthesis of a common intermediate, such as the α,β-unsaturated acyl chloride, which can then be reacted with a diverse set of ureas or amines to generate the final products.

| Synthetic Strategy | Key Reagents | Advantages | Potential Challenges |

| Acyl Isocyanate Route | Oxalyl chloride, Silver cyanate, Amine | High reactivity, good for a range of amines | Isocyanates can be moisture-sensitive |

| Amide-Isocyanate Reaction | α,β-Unsaturated amide, Isocyanate | Direct formation of N,N'-disubstituted products | May require harsh conditions |

| Carbodiimide (B86325) Coupling | α,β-Unsaturated acid, Urea, DCC | Direct, one-pot synthesis | Formation of N-acyl-dicyclohexylurea byproduct |

| Phosgene Equivalent Route | Amine, Triphosgene/CDI, Acylating agent | Versatile for substituted ureas | Toxicity of phosgene and its byproducts |

Structure-Property Relationship Studies in a Chemical and Material Science Context

The systematic structural modifications described in the preceding sections allow for the investigation of structure-property relationships. In a chemical and material science context, this involves understanding how changes in molecular structure affect macroscopic properties such as melting point, solubility, crystal structure, and thermal stability.

Crystallography and Solid-State Packing: The presence of the urea moiety allows for the formation of strong hydrogen bonds, which can lead to well-ordered crystalline structures. X-ray crystallography can be used to determine the precise three-dimensional arrangement of molecules in the solid state. The crystal structure of urea itself is well-characterized and serves as a reference. materialsproject.org Modifications to the valeryl chain or substitutions on the urea backbone will influence the packing efficiency and the hydrogen-bonding network, leading to different crystal symmetries and densities.

Thermal Properties: The melting point and decomposition temperature of the analogues can be determined using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are directly related to the strength of the intermolecular forces in the solid state. For instance, analogues with more extensive hydrogen bonding networks are expected to have higher melting points.

Solubility and Partition Coefficients: The solubility of the analogues in a range of solvents, from nonpolar to polar, can be quantified. The octanol-water partition coefficient (logP) is a key parameter that describes the lipophilicity of a compound. Structure-activity relationship studies on valproic acid analogues have shown a strong correlation between lipophilicity and biological activity. nih.govnih.gov Similar correlations can be explored for the physicochemical properties of this compound analogues.

Spectroscopic Properties: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for characterizing the synthesized analogues. Shifts in the NMR signals, changes in the IR absorption frequencies of the carbonyl and N-H bonds, and fragmentation patterns in the mass spectrum can all provide valuable information about the electronic and structural effects of the modifications.

By systematically synthesizing and characterizing a library of analogues, it is possible to develop quantitative structure-property relationship (QSPR) models that can predict the properties of new, unsynthesized compounds.

Applications in Chemical Science and Materials Research

Utilization as a Reference Compound in Analytical and Mechanistic Studies

In analytical chemistry, reference compounds are crucial for the development, validation, and calibration of analytical methods. A pure, well-characterized substance like 1-(2-Ethylidenevaleryl)urea could serve as a reference standard in chromatographic and spectroscopic analyses. For instance, in high-performance liquid chromatography (HPLC) or mass spectrometry (MS), it could be used to identify and quantify related acylurea compounds in complex mixtures, similar to how analytical methods are developed for urea (B33335) in various matrices researchgate.net.

Furthermore, the structure of this compound makes it an interesting candidate for mechanistic studies. The urea functional group is known to participate in complex electrochemical reactions. researchgate.net Detailed studies on the electrooxidation of this compound could provide insights into how the acyl substituent influences the reaction pathways at catalyst surfaces, contributing to the rational design of new catalysts for waste treatment or energy applications. researchgate.net

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The urea functionality is a cornerstone in medicinal chemistry and organic synthesis, primarily due to its ability to form stable hydrogen bonds with biological targets like proteins. nih.gov Urea derivatives are integral to the structure of numerous bioactive compounds and approved drugs. nih.gov The synthesis of these derivatives often involves the reaction of amines with isocyanates or carbon dioxide. nih.govnih.govresearchgate.net

This compound can be viewed as a valuable synthetic intermediate. Its structure can be modified to create more complex molecules. For example, the double bond in the ethylidenevaleryl chain could undergo various addition reactions, while the urea group can be further functionalized. This follows the general principle of using simpler urea derivatives as starting materials for molecules with potential antimicrobial or other biological activities. researchgate.netscirp.org Molten urea itself can act as both a solvent and a reagent in one-pot reactions to form complex heterocyclic compounds, highlighting the reactive potential of the urea moiety in building intricate molecular architectures. researchgate.netrsc.org

Potential in Polymer Chemistry and Material Science Applications (e.g., in polyurethanes, resins)

The most significant potential for this compound lies in polymer and material science, particularly in the formation of polyurethanes and resins where the urea linkage plays a critical role.

Poly(urethane-urea)s (PUUs): These polymers are a class of polyurethanes that incorporate urea linkages, typically in the "hard segments" of the polymer chain. nih.gov These hard segments are formed by the reaction of a diisocyanate with a diamine chain extender. nih.govresearchgate.net The urea groups form strong intermolecular hydrogen bonds, which leads to phase separation from the flexible "soft segments" (usually a polyol) and imparts high tensile strength and elasticity to the material. nih.gov While this compound is not a standard monomer, its derivatives could potentially be incorporated into PUU synthesis to modify the polymer's properties. The ethylidenevaleryl group could introduce specific functionalities, affecting characteristics like hydrophobicity, flexibility, or cross-linking capabilities.

The general synthesis of PUUs is a two-step process:

A prepolymer with terminal isocyanate groups is formed by reacting a polyol (like poly(tetramethylene oxide) or a polyesterol) with an excess of a diisocyanate. nih.govnih.govqucosa.de

The prepolymer is then chain-extended with a diamine, which reacts with the isocyanate groups to form the characteristic urea linkages. nih.govlmaleidykla.lt

Urea-Formaldehyde (UF) Resins: UF resins are a major class of thermosetting polymers, accounting for a large percentage of thermoset resin production. wikipedia.orgirispublishers.com They are synthesized through the polycondensation of urea and formaldehyde (B43269). irispublishers.comyoutube.com The process involves two main stages:

Addition (Methylolation): Urea reacts with formaldehyde under neutral or alkaline conditions to form mono-, di-, and trimethylolureas. irispublishers.comyoutube.com

Condensation (Polymerization): Under acidic conditions and with heating, the methylolurea intermediates condense, eliminating water to form methylene (B1212753) and dimethylene-ether bridges, leading to a cross-linked, three-dimensional network. irispublishers.comyoutube.com

UF resins are widely used as adhesives in the wood industry for producing plywood, particle board, and medium-density fibreboard (MDF) due to their low cost, fast curing, and high bonding strength. wikipedia.orgirispublishers.comirispublishers.com The incorporation of a substituted urea like this compound in place of or in addition to standard urea could be a strategy to create modified UF resins with tailored properties, such as increased flexibility or altered thermal stability.

| Property | Description | Primary Application |

|---|---|---|

| High Tensile Strength | Resists being pulled apart. wikipedia.org | Wood adhesives (Plywood, Particle Board) wikipedia.org |

| Fast Curing | Polymerizes and hardens quickly upon heating. irispublishers.com | High-volume manufacturing of wood composites |

| Low Cost | Monomers (urea and formaldehyde) are inexpensive. irispublishers.com | General-purpose adhesives and binders irispublishers.com |

| Colorless | Cures to a clear, non-staining film. irispublishers.com | Decorative laminates, coatings wikipedia.orgirispublishers.com |

| Thermosetting Nature | Forms a rigid, irreversible cross-linked network. wikipedia.org | Molded objects, electrical appliance casings wikipedia.org |

Applications in Industrial Chemical Processes (e.g., Catalysis, Adsorption)

Catalysis: Urea and its derivatives are involved in various catalytic processes, both as reactants and as components of catalysts. A notable example is urea glycerolysis, where urea reacts with glycerol (B35011) (a byproduct of biodiesel production) to synthesize value-added chemicals like glycerol carbonate and glycidol. semanticscholar.orgmdpi.com This reaction can be catalyzed by heterogeneous catalysts, such as those derived from biosolids, demonstrating a sustainable route to convert waste streams into useful products. semanticscholar.orgresearchgate.net The temperature and urea-to-glycerol ratio are critical parameters influencing the reaction's conversion and selectivity. mdpi.com The specific structure of this compound, with its combination of a urea group and a hydrocarbon chain, suggests its potential use as a ligand for metal catalysts or as a precursor in the synthesis of novel catalytic materials.

| Parameter | Effect on Reaction |

|---|---|

| Temperature | Increasing temperature (e.g., from 100°C to 140°C) significantly improves conversion and selectivity towards glycidol. semanticscholar.org |

| Catalyst Loading | Increasing the amount of catalyst generally improves the conversion rate compared to non-catalytic systems. mdpi.com |

| Urea:Glycerol Molar Ratio | A higher molar ratio (e.g., 2:1) can lead to higher conversion compared to a lower ratio (e.g., 1:1). mdpi.com |

| NH3 Removal | Removing ammonia (B1221849) (a byproduct) via a gas stream (e.g., air) helps drive the reaction forward. semanticscholar.org |

Adsorption: Materials containing urea functionalities have shown promise as effective adsorbents for environmental remediation. For example, urea-modified polymers like a polyvinyl chloride-urea composite have been synthesized to efficiently extract heavy metal ions, such as uranyl ions, from aqueous solutions. ekb.eg Similarly, urea has been used in the synthesis of layered double hydroxides to enhance their adsorption capacity for pollutants like chromium(VI). researchgate.net The nitrogen and oxygen atoms in the urea group of this compound can act as binding sites for metal ions and other species, suggesting its potential application in the development of new solid-phase adsorbents for water purification or resource recovery. The performance of such adsorbents is often highly dependent on factors like pH, contact time, and temperature. ekb.eg

Future Research Directions and Emerging Paradigms in the Chemistry of 1 2 Ethylidenevaleryl Urea

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 1-(2-Ethylidenevaleryl)urea will increasingly focus on aligning with the principles of green chemistry to minimize environmental impact, reduce waste, and improve energy efficiency. Research is anticipated to move away from conventional methods that may rely on stoichiometric reagents, harsh conditions, and volatile organic solvents.

Microwave-Assisted Synthesis: A significant area of development is the use of microwave irradiation as an energy source. digitellinc.com This technique can dramatically accelerate reaction rates, leading to significantly shorter synthesis times compared to conventional heating methods. For the synthesis of this compound, this would involve the reaction of urea (B33335) with a suitable 2-ethylidenevaleric acid derivative. Microwave-assisted organic synthesis often leads to higher yields and cleaner reaction profiles with fewer by-products. digitellinc.com

Solvent-Free Reactions: The elimination of organic solvents is a cornerstone of green chemistry. Future research will likely explore solid-state or melt-phase reactions, potentially catalyzed by solid acids or bases, to produce this compound. researchgate.net These solvent-free conditions reduce the environmental burden associated with solvent production, use, and disposal, and can simplify product purification. scilit.com

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. A forward-looking approach would involve screening for or engineering enzymes, such as lipases or amide bond synthetases, that can catalyze the acylation of urea with an activated form of 2-ethylidenevaleric acid. researchgate.netnih.govmanchester.ac.uk This biocatalytic route would operate at or near ambient temperature and pressure, offering a highly sustainable and atom-economical pathway.

Renewable Feedstocks and CO2 Utilization: A paradigm shift in chemical synthesis involves the use of renewable feedstocks. nih.gov Future research could investigate routes to 2-ethylidenevaleric acid derived from biomass. Furthermore, exploring the direct synthesis of urea derivatives from carbon dioxide and amines presents a compelling green alternative to using pre-formed urea, effectively utilizing a greenhouse gas as a C1 building block. nih.gov

| Method | Typical Conditions | Solvent | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Conventional Heating | 80-150°C, Atmospheric Pressure | Organic (e.g., Toluene, DMF) | 6-24 hours | Established methodology |

| Microwave-Assisted | 100-180°C, Sealed Vessel | Minimal or Green Solvent (e.g., Water) | 5-30 minutes | Rapid heating, increased yield, reduced time. digitellinc.com |

| Solvent-Free | 100-150°C, Solid-state/Melt | None | 1-5 hours | Eliminates solvent waste, simplified workup. researchgate.net |

| Biocatalytic | 25-40°C, pH 6-8 | Aqueous Buffer | 12-48 hours | High selectivity, mild conditions, biodegradable catalyst. researchgate.netnih.gov |

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how research on this compound is conducted. These computational tools can accelerate discovery by predicting reaction outcomes, optimizing synthetic conditions, and even proposing novel synthesis routes.

Predictive Reaction Modeling: ML algorithms, particularly neural networks, can be trained on vast datasets of existing chemical reactions. acs.orgmit.edunih.gov For this compound, a trained model could predict the yield and selectivity of its synthesis under a wide range of conditions (e.g., different catalysts, solvents, temperatures, and reactant ratios) without the need for extensive empirical experimentation. acs.orgmedium.com This predictive power allows for the rapid in silico screening of thousands of potential reaction conditions to identify the most promising ones for laboratory investigation. figshare.com

Automated Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools are increasingly incorporating ML to devise retrosynthetic pathways. nih.gov By applying such a tool to the structure of this compound, it may be possible to uncover non-intuitive and highly efficient synthetic routes that a human chemist might overlook. These programs can evaluate routes based on criteria such as step-count, atom economy, and the cost of starting materials.

Property Prediction: Beyond synthesis, ML models can be used to predict the physicochemical properties of this compound and its hypothetical analogues. By analyzing its molecular structure, algorithms can estimate properties such as solubility, stability, and spectroscopic signatures. This in silico characterization can guide the design of new derivatives with tailored properties for specific applications.

| Input Parameters (Features) | Output Predictions (Targets) | Application to this compound |

|---|---|---|

| Reactant Structures (e.g., SMILES), Catalyst Type, Solvent, Temperature, Reaction Time, Reactant Ratios | Product Yield (%), Selectivity (%), By-product Formation (%) | Identify optimal conditions for high-yield, high-purity synthesis, minimizing trial-and-error experimentation. acs.org |

| Target Molecule Structure: this compound | Plausible Retrosynthetic Pathways, Precursor Availability | Discover novel, cost-effective, and sustainable synthetic routes. |

| Molecular Descriptors of this compound | Solubility, LogP, Melting Point, Spectroscopic Data (NMR, IR) | Accelerate characterization and guide the design of new derivatives with desired physical properties. |

Exploration of Novel Catalytic Transformations

Catalysis is central to modern chemical synthesis, and future research on this compound will benefit from the exploration of advanced catalytic systems that offer higher efficiency, selectivity, and sustainability.

Heterogeneous Catalysis: The use of solid catalysts, or heterogeneous catalysts, simplifies product purification and allows for catalyst recycling, key aspects of sustainable manufacturing. youtube.com Future work could focus on designing solid acid catalysts (e.g., zeolites, sulfated zirconia, or functionalized resins) for the acylation of urea. taylorfrancis.commdpi.com These materials can provide a high concentration of active sites and shape selectivity, potentially favoring the formation of the desired product over side reactions. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials with exceptionally large surface areas and tunable structures. researchgate.netresearchgate.net By carefully selecting the metal nodes and organic linkers, MOFs can be designed with specific catalytic sites within their pores. Research into a MOF-based catalyst for this compound synthesis could lead to a highly active and size-selective system. digitellinc.comrsc.orgrsc.org The defined microenvironment within the MOF pores could spatially isolate catalytic urea groups, preventing self-quenching and enhancing reactivity. researchgate.net

Electrocatalysis: A frontier in urea synthesis involves the electrochemical coupling of nitrogen and carbon dioxide sources under ambient conditions. cas.cnchemeurope.comsciopen.com While currently focused on urea itself, this technology could conceptually be extended to its derivatives. Future research could explore electrocatalytic systems, perhaps using advanced catalysts like bimetallic alloys or dual-atom catalysts on conductive supports, to drive the synthesis from simple, abundant precursors. chemrxiv.orgmdpi.com

| Catalyst Type | Example | Operating Conditions | Key Advantages | Research Direction for this compound |

|---|---|---|---|---|

| Homogeneous Lewis/Brønsted Acid | Ti(IV) complexes, H₂SO₄ | Mild to High Temperature | High activity, well-understood mechanisms. nih.gov | Baseline for comparison; improving catalyst turnover. |

| Heterogeneous Solid Acid | Sulfated Zirconia, Amberlyst-15 | High Temperature | Easily separable, reusable, suitable for flow chemistry. mdpi.com | Development of highly active and stable solid acids for continuous production. |

| Metal-Organic Framework (MOF) | Urea-functionalized UiO-67 | Mild Temperature | High surface area, tunable porosity, site isolation. researchgate.net | Design of MOFs with optimal pore size and active sites for shape-selective synthesis. |

| Biocatalyst (Enzyme) | Immobilized Lipase, Amide Ligase | Ambient Temperature, Aqueous | Exceptional selectivity, green solvent (water). nih.govsemanticscholar.org | Screening and engineering of enzymes for efficient and selective acylation of urea. |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Understanding and optimizing the synthesis of this compound requires a deep understanding of the reaction mechanism, kinetics, and the influence of various parameters. The application of advanced, in-situ characterization techniques, often as part of a Process Analytical Technology (PAT) strategy, is a critical future research direction. cdsentec.com

Real-Time Spectroscopic Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of reactant consumption and product formation directly within the reaction vessel. nih.govresearchgate.net By tracking the characteristic vibrational frequencies of functional groups (e.g., the C=O stretch of the acyl group and the N-H bonds of urea), researchers can obtain precise kinetic data. acs.org This information is invaluable for identifying reaction intermediates, determining rate laws, and rapidly optimizing reaction conditions. researchgate.net

Combined Analytical Methods: A more powerful approach involves the simultaneous use of multiple analytical techniques. For instance, coupling in-situ spectroscopy with mass spectrometry can provide a holistic view of a reaction. acs.org While spectroscopy tracks the bulk components, mass spectrometry can detect and identify low-concentration intermediates and by-products, offering comprehensive mechanistic insight.

Application in Flow Chemistry: The synthesis of this compound could be transitioned from batch to continuous flow processing. In-situ monitoring is an enabling technology for flow chemistry, allowing for automated control and optimization of reaction parameters like temperature, pressure, and residence time to maintain consistent product quality and maximize throughput.

| Technique | Information Obtained | Future Research Application |

|---|---|---|